Cas no 148383-51-1 (Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt, hydrate (1:1))
![Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt, hydrate (1:1) structure](https://it.kuujia.com/scimg/cas/148383-51-1x500.png)
148383-51-1 structure
Nome del prodotto:Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt, hydrate (1:1)
Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt, hydrate (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt, hydrate (1:1)
- 1,2-Dihexadecanoyl-sn-glycero-3-phosphocholine, 3-sn-Phosphatidylcholine, 1,2-dipalmitoyl, L-β,γ-Dipalmitoyl-α-lecithin
- [(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate,hydrate
- Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimet...
- 2-[[[(2R)-2,3-Bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt hydrate (1:1)
- L-β,γ-Dipalmitoyl-α-lecithin
- Dipalmitoyl L-alpha-phosphatidylcholine monohydrate
- 1,2-Dihexadecanoyl-sn-glycero-3-phosphocholine, 3-sn-Phosphatidylcholine, 1,2-dipalmitoyl, L-β,γ-Dipalmitoyl-α-lecithin
- (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate--water (1/1)
- 148383-51-1
- SCHEMBL9286151
- 1,2-Dipalmitoyl-sn-glycero-3-phospho-cho line monohydrate
- DTXSID90662318
-
- Inchi: InChI=1S/C40H80NO8P.H2O/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h38H,6-37H2,1-5H3;1H2/t38-;/m1./s1
- Chiave InChI: PBEPCLGWQXMHJB-XVYLPRMCSA-N
- Sorrisi: O.CCCCCCCCCCCCCCCC(OC[C@H](COP(OCC[N+](C)(C)C)(=O)[O-])OC(CCCCCCCCCCCCCCC)=O)=O
Proprietà calcolate
- Massa esatta: 751.573
- Massa monoisotopica: 751.573
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 51
- Conta legami ruotabili: 40
- Complessità: 826
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 112A^2
Proprietà sperimentali
- PSA: 130.23000
- LogP: 11.61770
- Merck: 13,2501
Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt, hydrate (1:1) Informazioni sulla sicurezza
- Condizioni di conservazione:−20°C
Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt, hydrate (1:1) Letteratura correlata
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
148383-51-1 (Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt, hydrate (1:1)) Prodotti correlati
- 18656-38-7(1,2-Dimyristoyl-rac-glycero-3-phosphocholine)
- 1115439-90-1(N-benzyl-3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide)
- 2411336-86-0((2E)-4-(dimethylamino)-N-{1-(4-hydroxyoxan-4-yl)cyclopropylmethyl}but-2-enamide)
- 1416348-79-2((R)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline)
- 1934852-80-8(6-Vinyl-1H-pyrrolo[3,2-b]pyridine)
- 7494-06-6(([3-(4-bromophenoxy)propyl]sulfanyl)formonitrile)
- 1130156-80-7(tert-Butyl 4-chloro-7,8-dihydropyrido[3',4':4,5]thieno[2,3-d]pyrimidine-6(5H)-carboxylate)
- 4432-31-9(4-Morpholineethanesulfonic acid)
- 2137519-55-0(2-Thiazolemethanamine, N,4,5-triethyl-)
- 196597-61-2((E)-2-(1,6,7,8-Tetrahydro-2H-indeno5,4-bfuran-8-ylidene)ethylamine)
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
